molecular formula C14H18N6O3S2 B2706408 3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1170512-83-0

3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2706408
CAS No.: 1170512-83-0
M. Wt: 382.46
InChI Key: OMMIZNCLEDEKLF-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole ring is linked via a carboxamide bridge to a 1,3,4-thiadiazole moiety, which is further functionalized with a (2-oxo-2-(pyrrolidin-1-yl)ethyl)thio group.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3S2/c1-19-7-9(12(18-19)23-2)11(22)15-13-16-17-14(25-13)24-8-10(21)20-5-3-4-6-20/h7H,3-6,8H2,1-2H3,(H,15,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIZNCLEDEKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₆O₃S₂
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 1170512-83-0

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in multiple therapeutic areas.

1. Anticancer Activity

Research indicates that derivatives of pyrazole and thiazole exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism involves the induction of apoptosis through caspase activation pathways .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • In vitro assays have shown that it can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. The IC50 values for COX-II inhibition were reported in the range of 0.52–22.25 μM, indicating moderate to high potency compared to standard anti-inflammatory drugs like Celecoxib .

The proposed mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
  • Induction of Apoptosis : By activating caspases, it promotes programmed cell death in cancerous cells, which is crucial for effective cancer treatment.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

StudyFindings
Eren et al. (2023)Reported that pyrazole derivatives exhibited high selectivity towards COX-II with minimal ulcerogenic effects, suggesting a favorable safety profile for anti-inflammatory applications .
Hwang et al. (2023)Found that certain pyrazole-based compounds demonstrated significant inhibitory potential against COX enzymes, with IC50 values indicating strong activity .
Chahal et al. (2023)Discussed the design and synthesis of COX inhibitors featuring thiadiazole and pyrazole scaffolds, highlighting their potential as novel therapeutic agents .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. Thiadiazole derivatives have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting enzyme activity critical for bacterial survival .

2. Anticancer Potential
Studies have suggested that derivatives of pyrazole and thiadiazole can induce apoptosis in cancer cells. The compound's ability to target specific pathways involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics. In vitro studies have demonstrated that such compounds can inhibit tumor growth by modulating signaling pathways related to cell cycle regulation .

3. Anti-inflammatory Effects
There is evidence that compounds containing thiadiazole rings can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory conditions .

Agricultural Applications

1. Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide or herbicide. Thiadiazole derivatives have been documented to possess insecticidal and fungicidal properties, making them valuable in agricultural practices to control pests and diseases affecting crops .

2. Plant Growth Regulation
Research indicates that certain thiadiazole-containing compounds can enhance plant growth and resistance to pathogens when applied as foliar sprays or soil treatments. They may act as plant growth regulators by improving nutrient uptake and stress tolerance .

Case Studies

StudyFindings
Antibacterial Activity A study showed that thiadiazole derivatives inhibited the growth of multi-drug resistant bacteria, suggesting potential for developing new antibiotics .
Cancer Cell Apoptosis Research indicated that pyrazole derivatives could induce apoptosis in breast cancer cell lines through mitochondrial pathways .
Pesticidal Efficacy Field trials demonstrated that a formulation containing thiadiazole compounds reduced pest populations significantly compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a pyrazole core, thiadiazole linker, and pyrrolidinyl-ethyl-thio substituent. Below is a comparative analysis with key analogs:

Structural Analogues

3-Ethoxy-1-Ethyl-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-1H-Pyrazole-4-Carboxamide ()

  • Core Structure : Pyrazole-thiadiazole backbone.
  • Key Differences :
    • Substituents : Ethoxy and ethyl groups (vs. methoxy and methyl in the target compound).
    • Thiadiazole Functionalization : Mercapto (-SH) group (vs. (2-oxo-2-(pyrrolidin-1-yl)ethyl)thio).
  • The absence of the pyrrolidinyl-ethyl-thio moiety likely diminishes interactions with targets requiring tertiary amine recognition (e.g., proteases or kinases) .

1-(4-Ethoxyphenyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide ()

  • Core Structure : Pyridazine-thiadiazole system (vs. pyrazole-thiadiazole).
  • Key Differences :
    • Heterocycle : Pyridazine (a six-membered, two-nitrogen ring) replaces pyrazole, altering aromaticity and hydrogen-bonding capacity.
    • Substituents : Ethoxyphenyl and methyl groups (vs. pyrrolidinyl-ethyl-thio and methoxy/methyl).
  • Implications :
    • Pyridazine’s electron-deficient nature may enhance binding to targets with π-cation interactions (e.g., topoisomerases).
    • The ethoxyphenyl group could confer improved metabolic stability but reduce selectivity due to bulkiness .
Physicochemical and Bioactivity Comparison
Parameter Target Compound Compound Compound
Molecular Weight ~450 g/mol (estimated) ~380 g/mol ~390 g/mol
Key Functional Groups Methoxy, methyl, pyrrolidinyl-ethyl-thio Ethoxy, ethyl, mercapto Ethoxyphenyl, pyridazine
Lipophilicity (LogP) Moderate (predicted) due to pyrrolidinyl group Higher (alkyl substituents) Moderate (polar pyridazine core)
Hypothesized Bioactivity Kinase inhibition, antimicrobial Antimicrobial, enzyme inhibition Enzyme inhibition, DNA intercalation
Metabolic Stability Likely moderate (pyrrolidinyl group may resist oxidation) Low (reactive -SH group) High (stable pyridazine and ethoxyphenyl)

Research Findings and Methodological Insights

  • Synthesis Strategies : Pyrazole-thiadiazole hybrids (e.g., ) are typically synthesized via cyclization of thiosemicarbazides or carbodiimide-mediated coupling, suggesting analogous routes for the target compound .
  • Analytical Techniques: LC/MS profiling () is critical for characterizing minor structural variations in such compounds, particularly for identifying metabolites or degradation products .
  • Structural Grouping (Lumping) : highlights that compounds with shared functional groups (e.g., thiadiazoles) may exhibit similar reactivity, enabling predictive modeling of the target’s stability or degradation pathways .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm substituent connectivity and detect tautomeric forms (e.g., thione-thiol equilibrium in thiadiazole rings) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous pyrazole-thiadiazole hybrids .

How should researchers address contradictory spectroscopic data, such as unexpected tautomerism?

Q. Advanced

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., thione ↔ thiol tautomers) by analyzing peak splitting at low temperatures .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and align with experimental data .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., pyrazolo-triazinones in ) .

What strategies ensure solubility and stability during biological assays?

Q. Basic

  • Solubility screening : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) .
  • Stability monitoring : HPLC-UV at 24/48-hour intervals detects degradation (e.g., hydrolysis of the pyrrolidinone ring) .
  • Lyophilization : Improves long-term storage stability for in vitro studies .

How can structure-activity relationships (SAR) guide derivative design for target selectivity?

Q. Advanced

  • Substituent variation : Modify the pyrrolidinone moiety to alter steric bulk (e.g., replace methyl with cyclopropyl) and assess CYP enzyme inhibition .
  • Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole to modulate electron density and binding affinity .
  • Pharmacophore modeling : Align with docking studies (e.g., interactions with ATP-binding pockets in kinases) .

How to resolve discrepancies in reported biological activity across studies?

Q. Advanced

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation pathways that may skew IC₅₀ values .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What computational tools predict metabolic pathways and toxicity risks?

Q. Advanced

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism and blood-brain barrier permeability .
  • Molecular dynamics simulations : Analyze binding persistence in target active sites (e.g., >50 ns simulations for kinase inhibitors) .
  • TOPKAT/QikProp : Predict hepatotoxicity and hERG channel inhibition .

How to address low yields in scaled-up synthesis?

Q. Advanced

  • Flow chemistry : Continuous-flow reactors minimize exothermic side reactions and improve mixing efficiency .
  • In-line purification : Couple synthesis with scavenger resins to remove excess reagents .
  • Process analytical technology (PAT) : Real-time FTIR monitors reaction progress and intermediates .

What methods detect and quantify synthesis impurities?

Q. Basic

  • HPLC-MS : Identifies byproducts (e.g., unreacted thiol intermediates) with a C18 column and acetonitrile/water gradient .
  • TLC with iodine staining : Rapidly detects sulfur-containing impurities (Rf comparison against pure standard) .
  • Elemental analysis : Verify purity (>98%) by matching calculated vs. experimental C/H/N/S values .

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